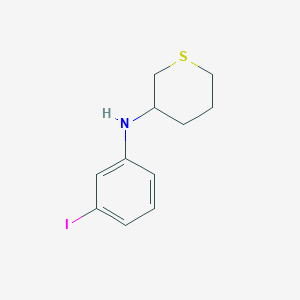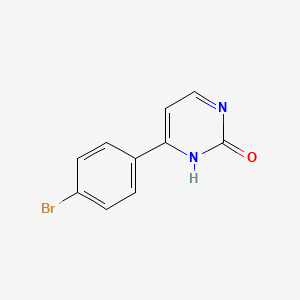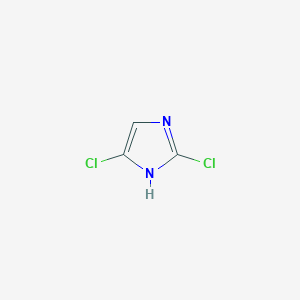![molecular formula C9H18Cl2N4O B13553776 2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B13553776.png)
2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a morpholine ring and a triazole ring, which are connected by a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted triazole derivatives.
科学的研究の応用
2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is explored for its potential use in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone
Uniqueness
2-[(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride is unique due to its specific combination of a morpholine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C9H18Cl2N4O |
|---|---|
分子量 |
269.17 g/mol |
IUPAC名 |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9;;/h9-10H,3-6H2,1-2H3;2*1H |
InChIキー |
SYHBJJHIXZNCAF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)CC2CNCCO2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


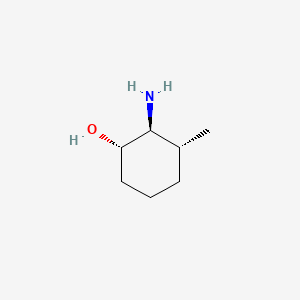
![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
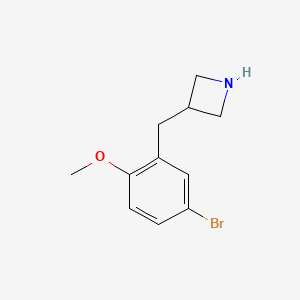
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)



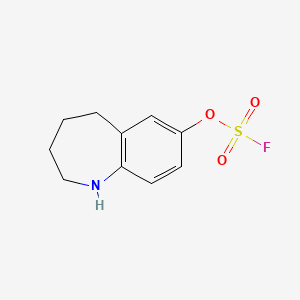

![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)
